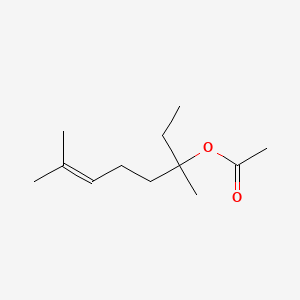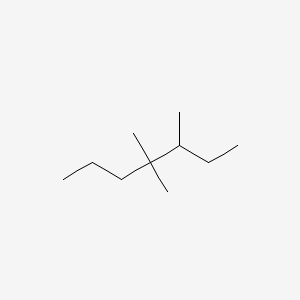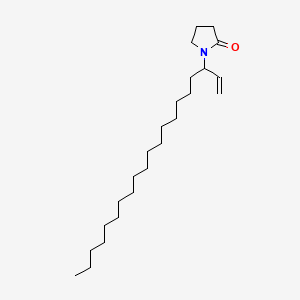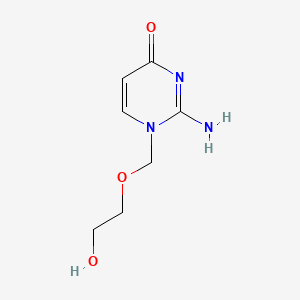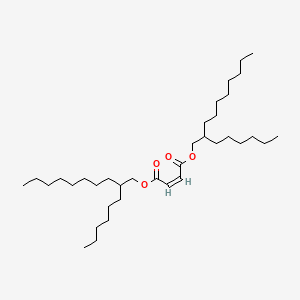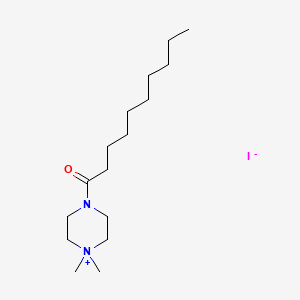
4-Decanoyl-1,1-dimethylpiperazin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 126189 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
The synthesis of NSC 126189 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The starting materials undergo a series of chemical reactions, including condensation and cyclization, to form the core structure of NSC 126189.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production: On an industrial scale, the production of NSC 126189 may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
NSC 126189 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: NSC 126189 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
科学的研究の応用
NSC 126189 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: NSC 126189 is investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: In industrial applications, NSC 126189 is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of NSC 126189 involves its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, leading to changes in cellular function. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing downstream effects.
類似化合物との比較
NSC 126189 can be compared to other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 188491 and NSC 65346 share structural similarities with NSC 126189 but differ in their specific functional groups and biological activities.
Uniqueness: NSC 126189 is unique in its ability to interact with a broader range of molecular targets, making it a versatile tool in scientific research.
特性
CAS番号 |
32706-01-7 |
|---|---|
分子式 |
C16H33IN2O |
分子量 |
396.35 g/mol |
IUPAC名 |
1-(4,4-dimethylpiperazin-4-ium-1-yl)decan-1-one;iodide |
InChI |
InChI=1S/C16H33N2O.HI/c1-4-5-6-7-8-9-10-11-16(19)17-12-14-18(2,3)15-13-17;/h4-15H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
TWPYLUBMYIUQIG-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC(=O)N1CC[N+](CC1)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


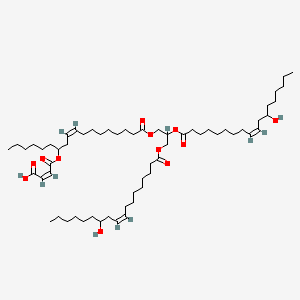

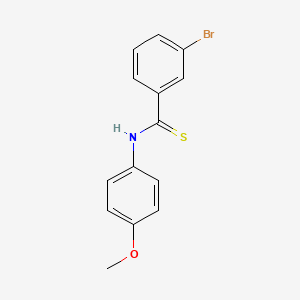
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
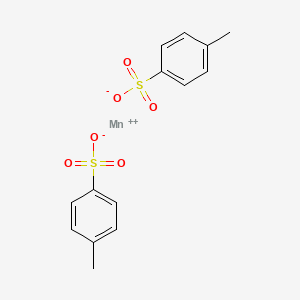

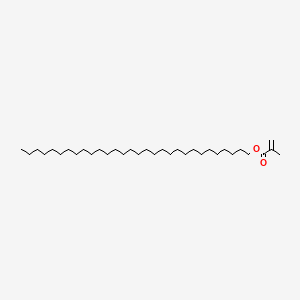

![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
